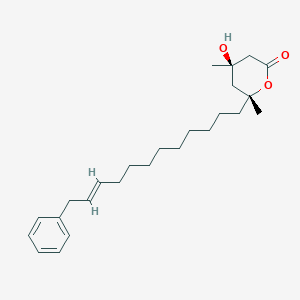

Trisphaerolide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trisphaerolide A is a natural product found in Erylus trisphaerus with data available.

Analyse Des Réactions Chimiques

Biosynthetic Pathway and Key Reactions

Trisphaerolide A’s biosynthesis deviates from the standard polyketide pathway by incorporating methyl branches at positions typically derived from malonyl-CoA. Instead, these branches originate from C-2 carbons of acetate units added to chain carbons derived from C-1 of acetate units .

Comparative Analysis of Polyketide Pathways:

| Step | Standard Pathway | This compound Pathway |

|---|---|---|

| Starter Unit | Acetyl-CoA | Acetyl-CoA |

| Extender Units | Malonyl-CoA | Acetate units (C-1 and C-2) |

| Methyl Branch Source | Methylmalonyl-CoA | C-2 of acetate |

| Enzymatic Catalysis | Type I PKS | Uncharacterized PKS/Nonribosomal |

| Cyclization | Oxidative lactonization | Intramolecular esterification |

This pathway suggests a rare enzymatic mechanism for methyl group transfer, potentially involving acyl carrier protein (ACP) -mediated processes .

Mechanistic Insights and Reaction Dynamics

Computational studies of similar polyketide systems (e.g., using united reaction valley approach (URVA) ) reveal that methyl branch incorporation involves:

-

Nucleophilic attack by a cysteine residue on the ACP-bound acetate.

-

Decarboxylation to generate a methylene intermediate.

Key Reaction Equation:

Acetate C 2 +Polyketide ChainACPMethyl Branched Intermediate+CO2

Experimental Findings and Challenges

-

Isolation Yield : this compound was isolated in 0.002% yield from E. trisphaerus, complicating large-scale studies .

-

Cytotoxicity : Exhibits mild cytotoxicity (IC₅₀ = 12 μM against HCT-116 colon carcinoma), linked to its macrolide core .

-

Synthetic Challenges : The dense oxygenated structure and stereochemical complexity hinder total synthesis efforts.

Future Research Directions

-

Enzyme Characterization : Identify the PKS/NRPS hybrid enzymes responsible for atypical methyl transfer.

-

Synthetic Biology : Engineer microbial hosts (e.g., E. coli) to express this compound’s biosynthetic gene cluster .

-

Reaction Optimization : Apply Design of Experiments (DoE) to improve yields in heterologous systems .

Propriétés

Formule moléculaire |

C25H38O3 |

|---|---|

Poids moléculaire |

386.6 g/mol |

Nom IUPAC |

(4R,6R)-4-hydroxy-4,6-dimethyl-6-[(E)-12-phenyldodec-10-enyl]oxan-2-one |

InChI |

InChI=1S/C25H38O3/c1-24(27)20-23(26)28-25(2,21-24)19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22/h9,11-14,17-18,27H,3-8,10,15-16,19-21H2,1-2H3/b12-9+/t24-,25+/m0/s1 |

Clé InChI |

MPMOMJZPGJTYMV-CPBUKKLUSA-N |

SMILES isomérique |

C[C@@]1(CC(=O)O[C@](C1)(C)CCCCCCCCC/C=C/CC2=CC=CC=C2)O |

SMILES canonique |

CC1(CC(=O)OC(C1)(C)CCCCCCCCCC=CCC2=CC=CC=C2)O |

Synonymes |

trisphaerolide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.